[2-(2-aminoethoxy)ethyl](methyl)amine
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Overview
Description
2-(2-aminoethoxy)ethylamine is an organic compound with the molecular formula C5H14N2O. It is a liquid at room temperature and is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound features an amino group and an ether linkage, making it versatile for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethoxy)ethylamine typically involves the reaction of 2-(2-aminoethoxy)ethanol with methylamine. This reaction can be carried out under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
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Step 1: Formation of Intermediate
Reactants: 2-(2-aminoethoxy)ethanol, methylamine
Conditions: Mild temperature (50-70°C), atmospheric pressure
Catalyst: Palladium on carbon (Pd/C)
Solvent: Methanol or ethanol
Reaction: [ \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{NHCH}_3 ]
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Step 2: Purification
Method: Distillation or recrystallization
Conditions: Reduced pressure to avoid decomposition
Industrial Production Methods
In industrial settings, the production of 2-(2-aminoethoxy)ethylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reaction conditions but with enhanced control over temperature, pressure, and catalyst concentration to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of imines or oxides
Reduction: Formation of simpler amines
Substitution: Formation of substituted ethers or amines
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-aminoethoxy)ethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it valuable for creating diverse chemical structures.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable bonds with other functional groups makes it useful in drug design and development.
Medicine
In medicinal chemistry, 2-(2-aminoethoxy)ethylamine is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry
The compound is used in the production of specialty chemicals, including surfactants and polymers. Its unique chemical properties allow for the creation of materials with specific characteristics.
Mechanism of Action
The mechanism by which 2-(2-aminoethoxy)ethylamine exerts its effects depends on its application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ether linkage and amino group allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethoxy)ethanol: Similar structure but lacks the methyl group.
N-methyl-2-aminoethanol: Similar but with a different arrangement of functional groups.
2-(2-(2-aminoethoxy)ethoxy)ethanol: Contains an additional ether linkage.
Uniqueness
2-(2-aminoethoxy)ethylamine is unique due to its combination of an ether linkage and a secondary amine. This structure provides a balance of reactivity and stability, making it suitable for various applications in synthesis and industry.
Properties
CAS No. |
1525892-92-5 |
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Molecular Formula |
C5H14N2O |
Molecular Weight |
118.2 |
Purity |
95 |
Origin of Product |
United States |
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